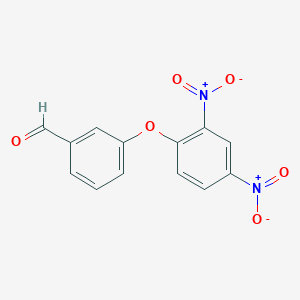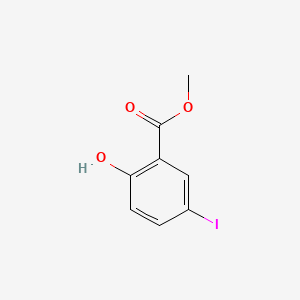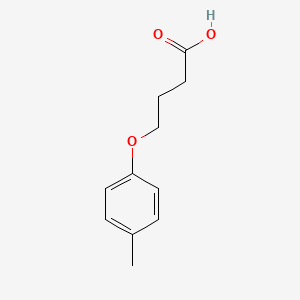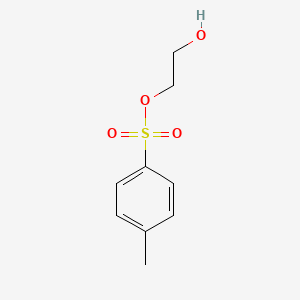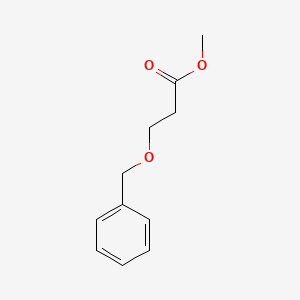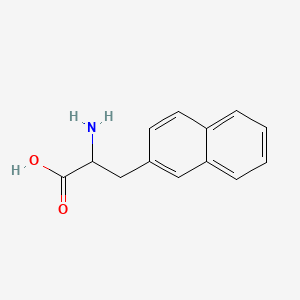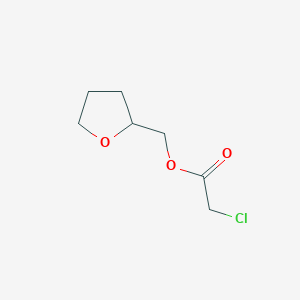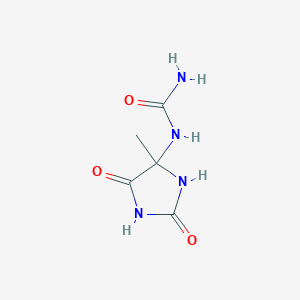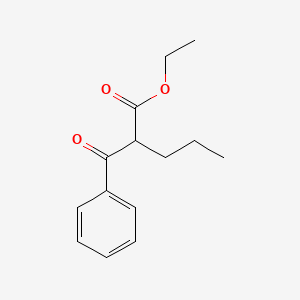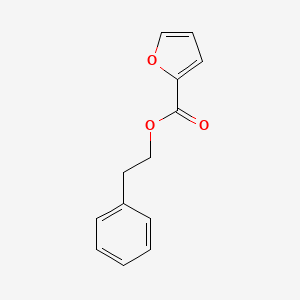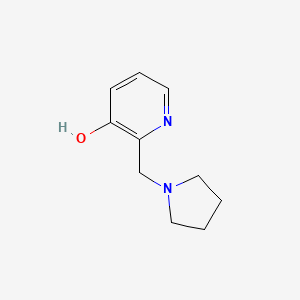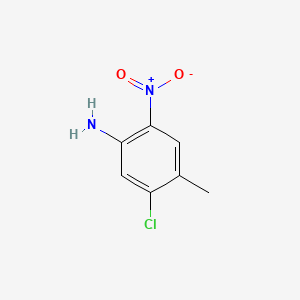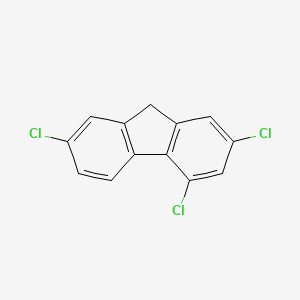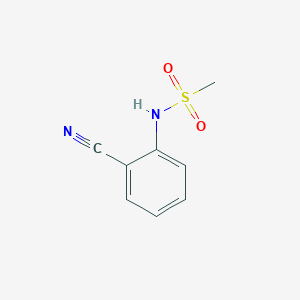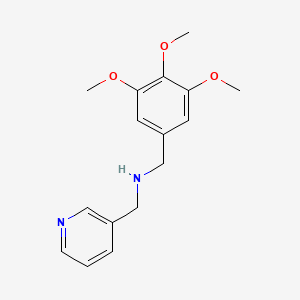
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” is a chemical compound with the molecular formula C16H20N2O3 . It has a molecular weight of 288.34200 .
Molecular Structure Analysis
The molecular structure of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” consists of a pyridine ring attached to a benzyl group through a methylene bridge . The benzyl group is substituted with three methoxy groups at the 3rd, 4th, and 5th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” are as follows :
Applications De Recherche Scientifique
Catalytic Applications : Singh et al. (2017) synthesized Schiff bases containing an indole core with pyridin-ylmethyl groups. These complexes were efficient as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Fluorescence and Binding Properties : Liang et al. (2009) investigated ligands derived from pyridin-ylmethyl groups for their fluorescence properties and binding with metal ions like Zn(2+) and Cu(2+). These ligands showed significant red shifts in fluorescence emission and high fluorescence enhancement (Liang et al., 2009).
Construction of Coordination Polymers : Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands for forming helical silver(I) coordination polymers. This research demonstrated the potential of pyridin-ylmethyl groups in constructing complex structures (Zhang et al., 2013).
Receptor Binding Assays : Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine-3-carbaldehyde and pyridin-ylmethyl groups and evaluated their receptor binding affinity. This indicates their potential use in designing ligands for specific receptors (Guca, 2014).
Photoredox Catalysis : Rohokale et al. (2016) used pyridin-ylmethyl groups in the synthesis of 2,4,6-triarylpyridines via oxidative eosin Y photoredox catalysis. This method highlights the role of pyridin-ylmethyl groups in facilitating photoredox reactions (Rohokale et al., 2016).
Propriétés
IUPAC Name |
1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGBWAMPNKPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

